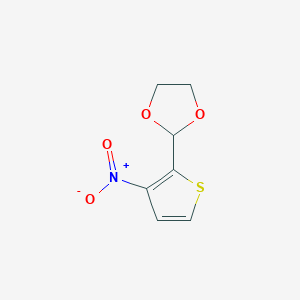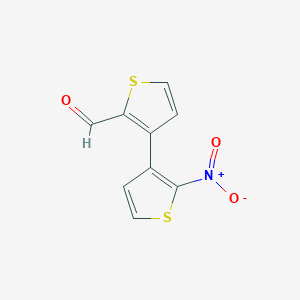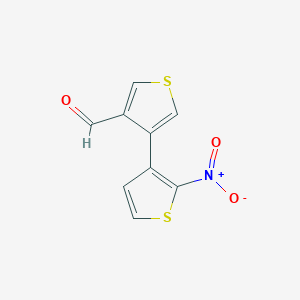
4-(cyclohex-1-en-1-yl)-2-methylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(cyclohex-1-en-1-yl)-2-methylthiophene: is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by a thiophene ring substituted with a cyclohexene ring and a methyl group. Thiophenes are known for their aromaticity and stability, making them valuable in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclohex-1-en-1-yl)-2-methylthiophene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methylthiophene with cyclohex-1-en-1-yl bromide in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the cyclization reaction. The use of advanced purification techniques like column chromatography and recrystallization ensures the isolation of the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-(cyclohex-1-en-1-yl)-2-methylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfoxides or sulfones.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst can convert the cyclohexene ring to a cyclohexane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 4-(cyclohexyl)-2-methylthiophene.
Substitution: Brominated derivatives of this compound.
Aplicaciones Científicas De Investigación
4-(cyclohex-1-en-1-yl)-2-methylthiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the production of advanced materials, including conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 4-(cyclohex-1-en-1-yl)-2-methylthiophene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The compound’s aromaticity and electronic properties play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(cyclohex-1-en-1-yl)morpholine
- Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate
- Benzene, [(cyclohex-1-en-1-yl)methyl]
Uniqueness
4-(cyclohex-1-en-1-yl)-2-methylthiophene is unique due to its combination of a thiophene ring with a cyclohexene ring and a methyl group. This structure imparts distinct electronic and steric properties, making it valuable in specific applications where other similar compounds may not be as effective. Its stability and reactivity profile also set it apart from other thiophene derivatives.
Propiedades
IUPAC Name |
4-(cyclohexen-1-yl)-2-methylthiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14S/c1-9-7-11(8-12-9)10-5-3-2-4-6-10/h5,7-8H,2-4,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZKNVRENVHKQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C2=CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-Dimethylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B428680.png)




![3a,6a-Dihydrofuro[3,4-b]furan-4,4,6,6-tetracarbonitrile](/img/structure/B428690.png)

![2-Iodo-3a,6a-dihydrothieno[2,3-c]furan-4,4,6,6-tetracarbonitrile](/img/structure/B428696.png)
![3-[2-(2-Bromo-3-thienyl)vinyl]-2,5-dichlorothiophene](/img/structure/B428697.png)
![3-[2-(4-Bromo-3-thienyl)vinyl]-2-chlorothiophene](/img/structure/B428698.png)

